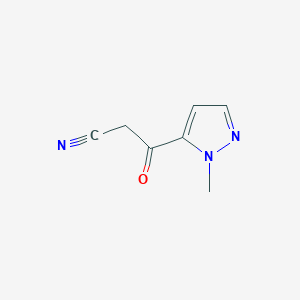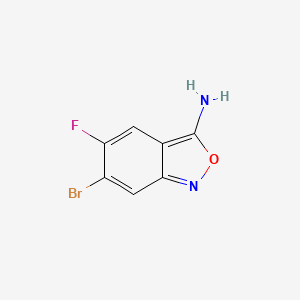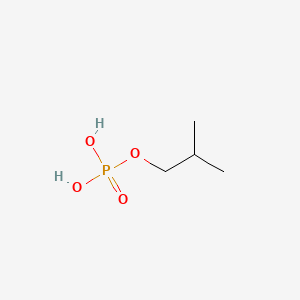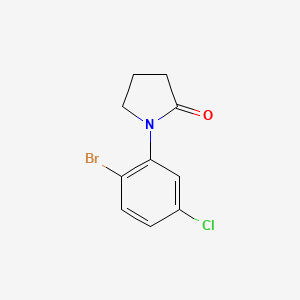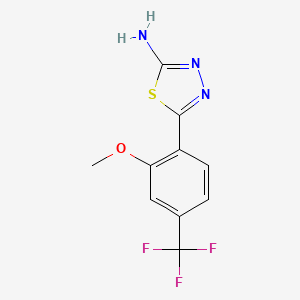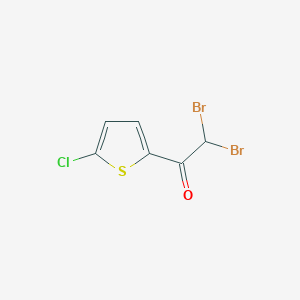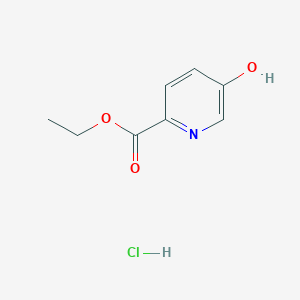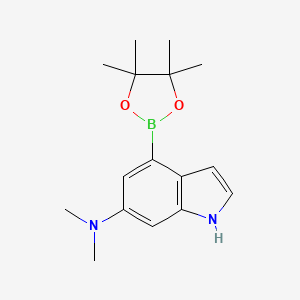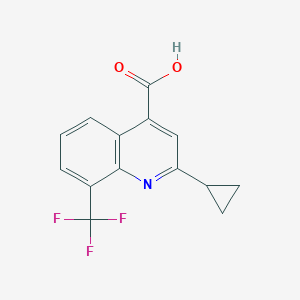
2-cyclopropyl-8-(trifluoromethyl)quinoline-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-8-(trifluoromethyl)quinoline-4-carboxylic acid is a quinoline derivative known for its unique chemical structure and significant pharmacological properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as a P-selectin inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-8-(trifluoromethyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs organoboron reagents and palladium catalysts under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon or other reducing agents.
Substitution: Nucleophilic substitution reactions can occur at various positions on the quinoline ring, depending on the substituents present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, sodium borohydride.
Substitution: Sodium azide, alkyl halides.
Major Products Formed:
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
2-Cyclopropyl-8-(trifluoromethyl)quinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in inhibiting P-selectin, which is involved in inflammation and thrombosis.
Medicine: Potential therapeutic applications in treating cardiovascular diseases and cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily by inhibiting P-selectin, a cell adhesion molecule involved in the inflammatory response. By blocking P-selectin, it prevents the adhesion of leukocytes to the endothelium, thereby reducing inflammation and thrombosis. This mechanism is particularly relevant in the treatment of cardiovascular diseases .
Comparison with Similar Compounds
- 2-[1-(4-Chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid (PSI-421)
- 3-Hydroxy-2-(1-phenylpropan-2-yl)-8-(trifluoromethyl)quinoline-4-carboxylic acid
Comparison: 2-Cyclopropyl-8-(trifluoromethyl)quinoline-4-carboxylic acid is unique due to its specific cyclopropyl and trifluoromethyl substitutions, which enhance its pharmacokinetic properties and solubility. Compared to similar compounds, it shows improved oral efficacy and better pharmacokinetic profiles, making it a promising candidate for further drug development .
Properties
CAS No. |
897555-15-6 |
|---|---|
Molecular Formula |
C14H10F3NO2 |
Molecular Weight |
281.23 g/mol |
IUPAC Name |
2-cyclopropyl-8-(trifluoromethyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)10-3-1-2-8-9(13(19)20)6-11(7-4-5-7)18-12(8)10/h1-3,6-7H,4-5H2,(H,19,20) |
InChI Key |
CWXIBRHSBWZCEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C=CC=C3C(F)(F)F)C(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline](/img/structure/B13693411.png)
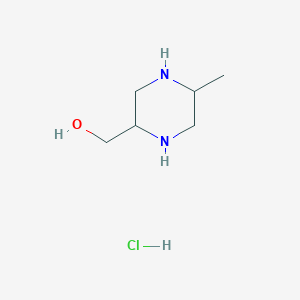
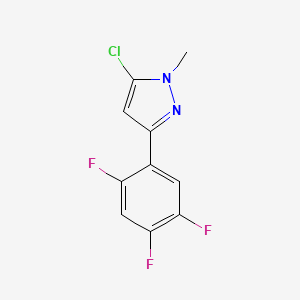
![2-Amino-8-fluoro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13693426.png)
